molecular formula C12H13NO4 B1603536 (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid CAS No. 25654-51-7

(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid

Cat. No.: B1603536
CAS No.: 25654-51-7
M. Wt: 235.24 g/mol
InChI Key: IUWBMOQXJOJWBF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is a chiral azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in synthetic organic chemistry. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine functionality, which is commonly used in peptide synthesis and other organic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities

    Reduction: Reduced derivatives with hydrogenated functionalities

    Substitution: Substituted products with various functional groups replacing the benzyloxycarbonyl group

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized in organic synthesis due to its functional groups that allow for various chemical reactions, including:

  • Esterification : The carboxylic acid group can react with alcohols to form esters, which are essential intermediates in many synthetic pathways.
  • Amidation : It can react with amines to form amides, expanding its utility in synthesizing complex molecules.

Table 1: Key Reactions Involving (R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid

Reaction TypeReactantsProductsSignificance
EsterificationAlcoholsEstersIntermediates for further synthesis
AmidationAminesAmidesUseful in drug development
ReductionThis compoundAlcohol derivativesImportant for modifying biological activity

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects, particularly in treating conditions related to neurological disorders.

Case Study: Oligodendrogliopathy Induction

Research has demonstrated that azetidine-2-carboxylic acid (Aze), a related compound, induces oligodendrogliopathy in mice, mimicking multiple sclerosis pathology. This study highlights the importance of azetidine derivatives in understanding neurological diseases and developing potential treatments . The findings suggest that Aze's incorporation into proteins can lead to significant cellular changes, emphasizing the need for further research into its mechanisms and therapeutic applications.

Structural Studies and Biochemical Research

The incorporation of this compound into peptide sequences has been studied to understand its influence on protein structure and function. For instance:

  • Peptide Bond Orientation : Studies involving tetrapeptides containing this compound have revealed insights into how azetidine affects peptide bond orientation and overall stability . This knowledge is crucial for designing peptides with desired biological activities.

Table 2: Peptides Studied with Azetidine Derivatives

Peptide CompositionFindingsMethodology
Boc-(L-Pro)3-L-Aze-OpcpCharacterized by NMR and mass spectrometryTraditional solution synthesis
Boc-(L-Aze-L-Pro)2-OpcpInfluences secondary structureCD spectra analysis

Table 3: Comparison of Related Compounds

Compound NameStructure FeaturesUnique Aspects
(R)-1-(Carbobenzyloxy)piperidine-2-carboxylic acidPiperidine ring instead of azetidineStability makes it suitable for peptide synthesis
(S)-1-(Benzyloxycarbonyl)pyrrolidine-2-carboxylic acidPyrrolidine ring structureDifferent biological activity profiles
N-Cbz-piperidine-2-carboxylic acidPiperidine ring with carbobenzyloxy groupCommonly used in medicinal chemistry

Mechanism of Action

The mechanism of action of ®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating their function. The benzyloxycarbonyl group can be cleaved under specific conditions, revealing the active amine functionality, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid is unique due to its combination of a chiral azetidine ring and a benzyloxycarbonyl protecting group. This combination provides both reactivity and stability, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Biological Activity

(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid, a chiral azetidine derivative, is notable for its diverse biological activities and applications in medicinal chemistry. This compound's unique structure, characterized by a four-membered nitrogen-containing heterocycle and a benzyloxycarbonyl protecting group, contributes to its reactivity and utility in various biochemical contexts.

The molecular formula of this compound is C12_{12}H13_{13}NO4_4, with a molecular weight of 235.24 g/mol. The compound is synthesized using various methods that emphasize the strategic use of protecting groups and functionalization to create complex molecules.

PropertyValue
Molecular FormulaC12_{12}H13_{13}NO4_4
Molecular Weight235.24 g/mol
CAS Number25654-51-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzyloxycarbonyl group can be cleaved under certain conditions, revealing an active amine functionality that participates in biochemical reactions. This property allows the compound to act as both an enzyme inhibitor and a substrate in various assays, particularly in studies related to enzyme mechanisms.

Medicinal Chemistry

This compound has been investigated for its potential in drug discovery, particularly as a scaffold for developing enzyme inhibitors and receptor modulators. Its structural features make it suitable for designing compounds that can modulate metabolic pathways, such as fatty acid biosynthesis .

Case Studies

  • Enzyme Inhibition : Research indicates that azetidine derivatives can inhibit enzymes involved in metabolic pathways, showcasing their potential in treating metabolic disorders. For instance, studies have demonstrated the effectiveness of related compounds in modulating acetyl-CoA carboxylase activity, which plays a crucial role in fatty acid metabolism .
  • Cognitive Function : In mouse models, compounds structurally related to this compound have shown promise in improving cognitive function through the inhibition of proteasome activity, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other azetidine derivatives:

Compound NameStructural FeaturesUnique Aspects
Azetidine-2-carboxylic acidLacks benzyloxycarbonyl groupLess versatile in synthetic applications
Benzyl azetidine-2-carboxylateSimilar structure; no chiral centerReduced utility in chiral synthesis
N-Boc-azetidine-2-carboxylic acidDifferent protecting group (Boc)Varies in reactivity and stability profiles

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (R)-1-((benzyloxy)carbonyl)azetidine-2-carboxylic acid, and what are the critical reaction conditions?

  • The compound is synthesized via carbobenzyloxy (Cbz) protection of the azetidine ring. A common method involves reacting azetidine-2-carboxylic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) in anhydrous solvents like THF or DCM. The stereochemical integrity of the (R)-configuration is maintained by using chiral auxiliaries or enantioselective catalysis .
  • Key considerations : pH control during protection, inert atmosphere to prevent oxidation, and purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity .

Q. How can researchers verify the enantiomeric purity and structural integrity of this compound?

  • Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) is recommended for enantiomeric resolution.
  • Spectroscopic validation :

  • NMR : Compare 1^1H and 13^13C spectra with literature data (e.g., δ ~4.5 ppm for Cbz-CH2_2, δ ~170 ppm for carboxylic acid carbonyl) .
  • Mass spectrometry : Exact mass (C12_{12}H13_{13}NO4_4: calc. 235.0845, observed 235.0848) confirms molecular identity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Hazards : Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Safety measures :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Store at 2–8°C in airtight containers to prevent degradation .
  • For spills, avoid dust generation; clean with ethanol and dispose as hazardous waste .

Q. What are the primary applications of this compound in academic research?

  • It serves as a chiral building block in:

  • Peptide synthesis : The Cbz group protects the azetidine amine during coupling reactions .
  • Medicinal chemistry : Azetidine rings are explored for conformational restriction in drug candidates targeting GPCRs or enzymes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

  • Contradictory data may arise from polymorphic forms or impurities. Validate via:

  • DSC/TGA : Measure thermal behavior (melting point ~150–155°C for pure form).
  • Solubility tests : Use standardized solvents (e.g., DMSO: >50 mg/mL; water: <0.1 mg/mL) .
    • Recommendation : Cross-reference CAS 25654-51-7 with peer-reviewed databases (e.g., SciFinder) to confirm authentic data .

Q. What strategies optimize the stability of this compound under long-term storage?

  • Degradation pathways : Hydrolysis of the Cbz group in humid conditions or racemization at the α-carbon.
  • Stabilization :

  • Store at -20°C under nitrogen to minimize hydrolysis.
  • Lyophilize the compound for anhydrous storage .
    • Monitor stability via HPLC-UV at 254 nm quarterly .

Q. How can in vivo studies address conflicting toxicity profiles reported for structurally similar azetidine derivatives?

  • Contradictions : Some analogs show low acute toxicity (LD50_{50} > 2000 mg/kg), while others induce respiratory irritation (e.g., H335) .
  • Methodological approach :

  • Conduct OECD 423 acute oral toxicity tests in rodents.
  • Assess histopathology of lung tissue to evaluate respiratory effects .

Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (carboxylic acid dimer motifs).
  • NMR titration : Measure binding constants with biological targets (e.g., enzymes) using 15^{15}N-labeled samples .

Properties

IUPAC Name

(2R)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBMOQXJOJWBF-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618430
Record name (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25654-51-7
Record name (2R)-1-[(Benzyloxy)carbonyl]azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from D-methionine following the procedure of Sugano and Miyoshi, Bull. Chem. Soc. Japan 1973, 46, 669. D-methionine (29.84 g, 200 mmol) was dissolved in H2 0 (100 mL) and 1 N NaOH (200 mL, 200 mmol) was added to give a homogeneous solution. With cooling as necessary to maintain a temperature of ~20° C., p-toluenesulfonyl chloride was added (53.4 g, 280 mmol). Additional 1 N NaOH was added in small portions over 2 hours as needed to maintain the pH ~9 (total ca. 280 mL) and then the mixture was stirred at ambient temperature overnight. The mixture was acidified to pH 3-4 with 4.5 N HCl, then stored at -20° C. A crop of white crystals (26.1 g, 43%) was collected. An additional crop separated as an amber oil, which was collected and dried under vacuum to afford 24.8 g (41%). NMR and MS (m/z 321, (M+NH4)+) of both crops were consistent with pure N-tosyl-D-methionine. The combined crops of N-tosyl-D-methionine (53.5 g, 176 mmol) were dissolved in HOAc (53 mL) and 88% HCO2H (106 mL), then methyl iodide (20 mL) was added and the mixture was allowed to stand in the dark overnight. The volatile components were evaporated under reduced pressure, and the residue was triturated repeatedly with ethyl ether to afford a semi-solid residue, which was dissolved in 1 N NaOH (180 mL). The solution was kept at 90° C. for 3 hours while maintaining pH 6-7 by addition of 3 N NaOH. The solution was acidified to pH 2-3 with 3 N HCl and a white precipitate was collected by filtration and dried to afford 28 g of α-(N-p-tosylamino)-γ-butyrolactone. Additional crops were obtained following storage of the mother liquors at -20° C. to afford an additional 8.3 g of product (combined yield 81%), mp 132-134° C. MS: m/z 273 (M+NH4+), 291 M+(NH4)2)+. Following the procedure of Miyoshi, et al., (Chem. Lett., 1973, 5-6), a suspension of (R)-α-(N-p-tosylamino)-γ-butyrolactone (20 g) in EtOH (150 mL) was held at 65° C. while HBr(g) was bubbled into the the mixure. After the mixture became homogeneous, slow bubbling of HBr was continued at 65° C. to maintain maximal saturation throughout the reaction. The volatile components were evaporated, then the residue was chromatographed (silica gel; 30% EtOAc/hexane) to afford 17.8 g (ca. 65%) of (R)-N-tosyl-γ-bromonorvaline ethyl ester as a slightly yellow oil. MS: (CI/NH3) m/z 301 (M-HBr+NH4)+ ; 381 (M+NH4)+ ; M+(NH4)2)+. To N-tosyl-γ-bromonorvaline ethyl ester (24.24 g, 66.5 mmol) in DMF (725 mL) was added H2O (3.64 mL) followed by 60% NaH (8 g). The mixture was stirred at 10-20° C. for 20 min, after which the mixture was acidified with 1 N HCl, the solvents were evaporated, and CH2Cl2 was subsequently added and evaporated twice. Addition of 10% HCl precipitated the product, which was collected and recrystallized from EtOAc/petroleum ether to afford 12.3 g (72%) of (R)-N-tosylazetidine-2-carboxylic acid as white floculent crystals: mp 144-145° C.; [α]D +146 (c 0.61, CHCl3); MS (CI/NH3) m/z 273 (M+NH4)+. Further manipulations were carried out as described in Abreo, et al., J. Med. Chem. 1996, 39, 817-825. Analysis of enantiomeric purity was carried out by conversion to the α-methylbenzylamide, and evaluation by 1H-NMR, which indicated a ca. 4:1 mixture of enantiomers. This mixture (1.48 g, 5.8 mmol) was slurried in liquid NH3 (25 mL) at -78° C. Sodium metal was added until a dark blue color persisted for 30 minutes and then solid ammonium chloride was added until the blue color disappeared. The cold bath was replaced with a water bath as the ammonia was allowed to evaporate. The remaining white solid was carefully dissolved in H2O (30 mL) and HOAc to adjust the mixture to pH 7.0. Then 1,4-dioxane (30 mL) and N-(benzyloxycarbonyloxy)succinimide (2.1 g, 8.7 mmol) were added and the mixture was stirred for 2 h. The biphasic mixture was partitioned between saturated K2CO3 and Et2O and the phases were separated. The aqueous phase was acidified with 12 N HCl and then extracted with CH2Cl2. The organic phase was dried (MgSO4), concentrated, and chromatographed (silica gel; CHCl3 /MeOH/HOAc, 95:5:0.5) to afford a colorless oil (955 mg, 70%): MS (CI/NH3) m/z: 236 (M+H)+ ; 1H NMR (CDCl3, 300 MHz) δ 2.47-2.60 (m, 2H) 3.98-4.07 (m, 2H), 4.78-4.87 (m, 1H), 5.65 (s, 2H), 7.28-7.40 (m, 5H). The resultant 1-benzyloxycarbonyl azetidine-2-carboxylic acid (932 mg, 3.96 mmol) was dissolved in MeOH (20 mL) and L-tyrosine hydrazide (773 mg, 3.96 mmol) was added. The slurry was heated at reflux for 10 minutes, allowed to cool to ambient temperature and then filtered. The filter cake was dissolved in 6 M HCl and extracted with EtOAc (2×). The organic fractions were combined, dried (MgSO4) and concentrated to give (R)-1-benzyloxycarbonyl azetidine-2-carboxylic acid as a colorless oil (403 mg, 55%): [α]D20 +104.7 (c 4.0, CHCl3). The (R)-1-benzyloxycarbonyl azetidine-2-carboxylic acid (2.0 g, 8.6 mmol) in THF (35 mL) was cooled to 0° and 1.0 M BH3.THF (12.9 mL, 12.9 mmol) was added dropwise. The mixture was allowed to warm to ambient temperature and stirred for 2.5 hours. A solution of 2 N HCl was carefully added and the heterogenous mixture was allowed to stir for 1 hour. The slurry was extracted with CH2Cl2 and the organic phase was dried (MgSO4), concentrated, and chromatographed (silica gel; EtOAc/hexane, 1:1) to afford the title compound as a colorless oil (1.46 g, 77%): [α]D20 15.5 (c 1.2, CHCl3). MS (CI/NH3) m/z: 222 (M+H)+ ; 1H NMR (CDCl3, 300 MHz) δ 1.93-2.08 (m, 1H) 2.18-2.29 (m, 1H), 3.72-4.01 (m, 4H), 4.47-4.58 (m, 1H), 5.12 (s, 2H), 7.30-7.41 (m, 5H).
[Compound]
Name
CI NH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
932 mg
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
L-tyrosine hydrazide
Quantity
773 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reactant of Route 3
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reactant of Route 4
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(R)-1-((Benzyloxy)carbonyl)azetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.